molecular formula C11H17N3O2 B2582129 Tert-butyl (4-ethylpyrimidin-5-yl)carbamate CAS No. 2411636-99-0

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate

Cat. No.: B2582129
CAS No.: 2411636-99-0
M. Wt: 223.276
InChI Key: JTPNBKYXTRREGV-UHFFFAOYSA-N
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Description

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is a chemical compound with the molecular formula C11H17N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-ethylpyrimidin-5-yl)carbamate typically involves the reaction of 4-ethylpyrimidine-5-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a protective group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-ethylpyrimidin-5-yl)carbamate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The tert-butyl group provides steric hindrance, which can prevent the enzyme from interacting with its natural substrate. This compound can also undergo hydrolysis to release the active pyrimidine derivative, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the pyrimidine ring. This combination makes it particularly useful in synthetic chemistry and biochemical research .

Properties

IUPAC Name

tert-butyl N-(4-ethylpyrimidin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-5-8-9(6-12-7-13-8)14-10(15)16-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPNBKYXTRREGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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